molecular formula C21H20O12 B190383 Spiraeoside CAS No. 20229-56-5

Spiraeoside

Cat. No. B190383
CAS RN: 20229-56-5
M. Wt: 464.4 g/mol
InChI Key: OIUBYZLTFSLSBY-HMGRVEAOSA-N
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Description

Spiraeoside is a chemical compound that can be isolated from the flowers of Filipendula ulmaria (also known as Spiraea ulmaria or meadowsweet) or from the garden onion (Allium cepa) . It is also known as 3,3′,4′,5,7-Pentahydroxyflavone 4′-glucoside, Quercetin 4′-O-β-D-glucopyranoside, Quercetin 4′-glucoside, Spiraein, and Spireoside .


Synthesis Analysis

A study has validated a Reversed-Phase High Performance Liquid Chromatographic (RP-HPLC) method for the qualitative determination of spiraeoside contained in a gel preparation . The chromatography column used was a stainless steel column packed with silica surface covered with cross-linked diol groups for polar selectivity .


Molecular Structure Analysis

The molecular formula of Spiraeoside is C21H20O12 . It has a molar mass of 464.38 g/mol .


Chemical Reactions Analysis

Spiraeoside has been identified in pharmaceutical dosage forms using HPLC with UV detection . The optimized chromatographic conditions include an isocratic study of buffer (Tetra methyl ammonium hydroxide, at pH 2.5) and acetonitrile at 365 nm as the detection wavelength .


Physical And Chemical Properties Analysis

Spiraeoside is a solid substance with a molar mass of 464.38 g/mol . It has a melting point of 210 °C .

Scientific Research Applications

Pharmacokinetics and Bioavailability

Spiraeoside has been studied for its pharmacokinetics and bioavailability in mouse models. A method based on UPLC-MS/MS was developed to determine Spiraeoside in mouse blood, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties .

Galectin-3 Inhibition

Research has highlighted the potential of natural glycosides like Spiraeoside as inhibitors of galectin-3, a protein involved in various biological processes including inflammation and tumor progression. Spiraeoside could be considered for future drug development against galectin-3 .

Skin Regeneration and UV Protection

Spiraeoside has been identified in onion (Allium cepa) extract and studied for its bioactive properties related to accelerated skin regeneration and prevention of UV-induced skin damages. This suggests its application in dermatology and skincare products .

Flavonol Stability

The stability of flavonols like Spiraeoside in the presence of saliva has been examined. Findings show that flavonols’ stability decreases with increasing B-ring substitution, which is important for understanding their behavior in biological systems .

Mechanism of Action

Target of Action

Spiraeoside, a natural glycoside, primarily targets galectin-3 , a carbohydrate-binding protein . Galectin-3 plays a crucial role in controlling cell proliferation, promoting inflammatory responses, inhibiting apoptosis, and negatively regulating memory formation .

Mode of Action

Spiraeoside interacts with galectin-3 by making polar interactions with Glu184, Arg162, His158, and Asn174 . Interestingly, spiraeoside also forms a hydrogen bond with Arg144, a non-conserved residue in the galectin family . This interaction blocks the regulations by galectin-3 .

Biochemical Pathways

Spiraeoside affects several biochemical pathways. It elevates the decrease in the expression levels of p-Akt, nuclear Nrf2, and HO-1 in AC16 cells . These proteins are part of the PI3K/Akt/Nrf2 pathway , which is involved in cell survival and oxidative stress response .

Pharmacokinetics

A study using UPLC-MS/MS method determined the pharmacokinetics and bioavailability of spiraeoside in mice . After intravenous administration (a dose of 5 mg/kg) and oral administration (a dose of 20 mg/kg), it was found that spiraeoside has a short half-life and an absolute bioavailability of 4.0% .

Result of Action

Spiraeoside exhibits antioxidant activity, inhibits reactive oxygen species (ROS) and malondialdehyde production . It protects AC16 cells against high glucose-induced oxidative stress, cell injury, and apoptosis . Furthermore, it has been found to have antiallergic, anti-inflammatory, and antitumor activities .

properties

IUPAC Name

3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUBYZLTFSLSBY-HMGRVEAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174078
Record name Spiraeoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quercetin 4'-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Spiraeoside

CAS RN

20229-56-5
Record name Quercetin 4′-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20229-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiraeoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020229565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiraeoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIRAEOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2B74751XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Quercetin 4'-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240 - 241 °C
Record name Quercetin 4'-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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